[4-(thiophen-2-yl)-1H-imidazol-2-yl]methanamine [4-(thiophen-2-yl)-1H-imidazol-2-yl]methanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20148738
InChI: InChI=1S/C8H9N3S/c9-4-8-10-5-6(11-8)7-2-1-3-12-7/h1-3,5H,4,9H2,(H,10,11)
SMILES:
Molecular Formula: C8H9N3S
Molecular Weight: 179.24 g/mol

[4-(thiophen-2-yl)-1H-imidazol-2-yl]methanamine

CAS No.:

Cat. No.: VC20148738

Molecular Formula: C8H9N3S

Molecular Weight: 179.24 g/mol

* For research use only. Not for human or veterinary use.

[4-(thiophen-2-yl)-1H-imidazol-2-yl]methanamine -

Specification

Molecular Formula C8H9N3S
Molecular Weight 179.24 g/mol
IUPAC Name (5-thiophen-2-yl-1H-imidazol-2-yl)methanamine
Standard InChI InChI=1S/C8H9N3S/c9-4-8-10-5-6(11-8)7-2-1-3-12-7/h1-3,5H,4,9H2,(H,10,11)
Standard InChI Key FUFIITZPPZBALI-UHFFFAOYSA-N
Canonical SMILES C1=CSC(=C1)C2=CN=C(N2)CN

Introduction

[4-(thiophen-2-yl)-1H-imidazol-2-yl]methanamine is an organic compound that combines thiophene and imidazole rings, making it a heterocyclic compound of interest in various chemical and pharmaceutical applications. This compound is often studied in its dihydrochloride form, which is more commonly referenced in literature.

Synthesis and Applications

The synthesis of [4-(thiophen-2-yl)-1H-imidazol-2-yl]methanamine typically involves the combination of thiophene and imidazole derivatives through various organic reactions. While specific synthesis methods are not detailed here, such compounds are often created using cross-coupling reactions or other advanced organic synthesis techniques.

In terms of applications, heterocyclic compounds like [4-(thiophen-2-yl)-1H-imidazol-2-yl]methanamine are of interest in the pharmaceutical industry due to their potential biological activity. They can serve as intermediates in the synthesis of drugs or as active pharmaceutical ingredients themselves, depending on their biological properties.

Availability and Handling

[4-(thiophen-2-yl)-1H-imidazol-2-yl]methanamine dihydrochloride is available from suppliers like American Elements and Axel in various quantities, typically for research purposes. The compound is often packaged in small quantities (e.g., 100 mg or 250 mg) with a purity of greater than 95% .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator